molecular formula C13H22Cl2N2O B1359145 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride CAS No. 57645-62-2

1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B1359145
CAS No.: 57645-62-2
M. Wt: 293.23 g/mol
InChI Key: AYWOWWURQSPNLD-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a methoxybenzyl group attached to the piperidine ring. This compound is often used in research settings for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2-methoxybenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:

    Bulk synthesis: Using large reactors to combine 2-methoxybenzyl chloride and piperidin-4-amine.

    Purification: Employing techniques like crystallization or recrystallization to purify the product.

    Formation of dihydrochloride salt: Treating the purified product with hydrochloric acid to obtain the final compound in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methoxy group, forming a simpler piperidine derivative.

    Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of piperidin-4-amine.

    Substitution: Formation of N-acyl or N-alkyl derivatives of piperidin-4-amine.

Scientific Research Applications

1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride: Similar structure but with the methoxy group in the para position.

    1-(2-Hydroxybenzyl)piperidin-4-amine dihydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride is unique due to the position of the methoxy group, which can influence its chemical reactivity and interaction with biological targets. This positional difference can lead to variations in its pharmacological and chemical properties compared to its analogs .

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-16-13-5-3-2-4-11(13)10-15-8-6-12(14)7-9-15;;/h2-5,12H,6-10,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWOWWURQSPNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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